molecular formula C19H15NO B14117727 3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one

3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one

Cat. No.: B14117727
M. Wt: 273.3 g/mol
InChI Key: GXPRWYRMIPRUNT-UHFFFAOYSA-N
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Description

3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one is an organic compound with the molecular formula C19H15NO and a molecular weight of 273.33 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring attached to a dihydroindol-2-one moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one typically involves the reaction of naphthalene derivatives with indole derivatives under specific conditions. One common method includes the use of ethyl acetate and hexane as solvents, with a melting point of 109-110°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield naphthoquinone derivatives, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct properties and applications.

Properties

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

3-(naphthalen-1-ylmethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C19H15NO/c21-19-17(16-10-3-4-11-18(16)20-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,17H,12H2,(H,20,21)

InChI Key

GXPRWYRMIPRUNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3C4=CC=CC=C4NC3=O

Origin of Product

United States

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